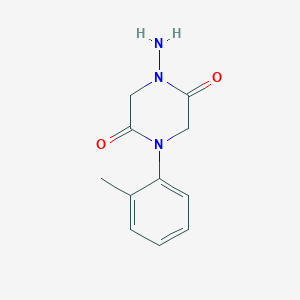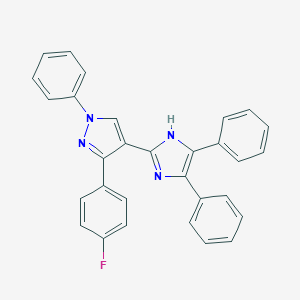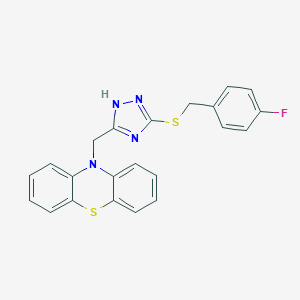![molecular formula C16H14FN3O2S2 B292518 3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292518.png)
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth.
Biochemical and Physiological Effects
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and viruses, and reduce inflammation in animal models. Additionally, compound X has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its potential to selectively target cancer cells and certain bacteria and viruses. This selectivity may reduce side effects and increase the efficacy of treatments. However, the synthesis of compound X is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of compound X is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of research could focus on improving the synthesis method to make the compound more accessible for research purposes. Additionally, further research could be done to better understand the mechanism of action of compound X and identify additional targets for its activity. Finally, research could be done to explore the potential applications of compound X in the treatment of other diseases, such as viral infections and inflammatory conditions.
Conclusion
In conclusion, compound X is a chemical compound with potential applications in scientific research. Its synthesis is complex, but it has shown activity against cancer cells, bacteria, and viruses. Further research is needed to fully understand its mechanism of action and identify additional targets for its activity. With continued research, compound X may prove to be a valuable tool in the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of compound X involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-(4-fluorophenyl)-2-oxoethylthiol with 3,4-dimethylthiophene-2-carboxaldehyde to form a thieno[2,3-d]pyrimidine intermediate. This intermediate is then reacted with methyl iodide to form a methylated intermediate, which is further reacted with ammonia to form the final product, compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer treatment. Additionally, compound X has been shown to have activity against certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
Molekularformel |
C16H14FN3O2S2 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14FN3O2S2/c1-8-9(2)24-14-13(8)15(22)20(18)16(19-14)23-7-12(21)10-3-5-11(17)6-4-10/h3-6H,7,18H2,1-2H3 |
InChI-Schlüssel |
NIVHMYNDVXTOFV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)N)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)

![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)




![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)